3-(3,4,5-Triethoxybenzamido)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
3-[(3,4,5-triethoxybenzoyl)amino]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O6/c1-4-27-16-11-13(12-17(28-5-2)19(16)29-6-3)22(26)24-18-14-9-7-8-10-15(14)30-20(18)21(23)25/h7-12H,4-6H2,1-3H3,(H2,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTIKUGRUNHWPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Benzofuran-2-Carboxylic Acid Esters
The benzofuran core is typically constructed via cyclization of substituted phenols with α-ketoesters or α-haloketones. For example, ethyl benzofuran-2-carboxylate can be synthesized by reacting 2-hydroxyacetophenone with diethyl oxalate in the presence of a base such as sodium ethoxide.
Reaction Conditions :
Conversion to Benzofuran-2-Carboxamide
The ester intermediate is converted to the carboxamide using formamide under basic conditions. A patented method involves heating ethyl benzofuran-2-carboxylate with formamide and sodium methoxide in N-methylpyrrolidone (NMP) at 120°C for 6–8 hours.
Optimization Insight :
- Prolonged reaction times (>10 hours) reduce yields due to decomposition.
- Ammonia gas under pressure (3–5 kg/cm²) enhances conversion efficiency.
Amidation with 3,4,5-Triethoxybenzoyl Chloride
Synthesis of 3,4,5-Triethoxybenzoyl Chloride
3,4,5-Triethoxybenzoic acid is treated with thionyl chloride (SOCl₂) in dichloromethane (DCM) under reflux for 3 hours. Excess SOCl₂ is removed by distillation to yield the acyl chloride.
Coupling Reaction
The 3-aminobenzofuran-2-carboxamide is reacted with 3,4,5-triethoxybenzoyl chloride in the presence of triethylamine (TEA) as a base.
Standard Protocol :
- Solvent: Tetrahydrofuran (THF)
- Molar Ratio: 1:1.2 (amine:acyl chloride)
- Temperature: 0°C → room temperature, 12 hours
- Yield: 70–80%.
Side Reactions :
- Hydrolysis of the acyl chloride to benzoic acid (mitigated by anhydrous conditions).
- Over-alkylation at the ethoxy groups (rare under controlled conditions).
Alternative Synthetic Routes
One-Pot Tandem Cyclization-Amidation
A streamlined approach combines benzofuran formation and amidation in a single pot. For instance, reacting 3,4,5-triethoxybenzamide with 2-bromo-1-(2-hydroxyphenyl)ethanone in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) achieves cyclization and amidation simultaneously.
Advantages :
- Reduced purification steps.
- Total yield: 55–65%.
Industrial-Scale Optimization
Catalytic Improvements
Patents highlight the use of recyclable catalysts like Amberlyst-15 for ester hydrolysis and amidation, reducing costs and waste.
Solvent Selection
Industrial processes favor isopropanol/water mixtures (95:5) for work-up due to their low toxicity and ease of separation.
Analytical Characterization
Critical quality control metrics for intermediates and the final product include:
| Parameter | Method | Specification |
|---|---|---|
| Purity | HPLC (C18 column) | ≥98% |
| Melting Point | Differential Scanning | 215–218°C (dec.) |
| Molecular Weight | Mass Spectrometry | 440.47 g/mol (M+H⁺ observed) |
Chemical Reactions Analysis
3-(3,4,5-Triethoxybenzamido)benzofuran-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(3,4,5-Triethoxybenzamido)benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It serves as a scaffold for the synthesis of various biologically active molecules.
Biology: Its derivatives are studied for their potential anti-tumor and antibacterial activities.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(3,4,5-Triethoxybenzamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to inhibit various enzymes and proteins involved in cancer cell proliferation and survival . It may also interfere with bacterial cell wall synthesis, leading to antibacterial effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s structural analogs differ primarily in substituent patterns on the benzofuran core and the attached benzamido groups. Below is a comparative analysis of key derivatives:
Key Findings:
Substituent Effects on Bioactivity: The triethoxybenzamido group in the target compound confers greater lipophilicity compared to methoxy or halogenated analogs, which may enhance tissue penetration but could also increase metabolic stability challenges .
Antioxidant vs. Metabolic Activity :
- 7-Methoxy derivatives (e.g., from ) prioritize antioxidant efficacy, with IC₅₀ values comparable to ascorbic acid in radical scavenging assays.
- The target compound’s triethoxy groups may shift its therapeutic focus toward metabolic regulation, as seen in structurally related benzofuran-2-carboxamides tested against hyperlipidemia .
Comparison with Bezafibrate :
- Bezafibrate, a peroxisome proliferator-activated receptor (PPAR) agonist, achieves robust triglyceride reduction in preclinical models. However, benzofuran-2-carboxamide derivatives (including the target compound) may offer improved selectivity due to their rigid benzofuran core, reducing off-target effects observed with fibrates .
Mechanistic Insights:
- Carboxamide Positioning : The carboxamide group at position 2 is critical for hydrogen bonding with enzymatic targets, a feature conserved across active analogs .
Biological Activity
3-(3,4,5-Triethoxybenzamido)benzofuran-2-carboxamide is a synthetic compound belonging to the benzofuran-2-carboxamide class, notable for its potential therapeutic applications. This article delves into its biological activity, exploring its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure is characterized by a benzofuran core substituted with a triethoxybenzamido group. This unique configuration contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H25N2O5 |
| Molecular Weight | 373.43 g/mol |
| CAS Number | 477295-26-4 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. It may modulate various biochemical pathways through enzyme inhibition or receptor antagonism, although detailed mechanistic studies are still ongoing.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of benzofuran derivatives. For instance, compounds structurally similar to this compound have demonstrated significant neuroprotective effects against NMDA-induced excitotoxicity in neuronal cell cultures. These findings suggest that such compounds can potentially mitigate neuronal damage associated with neurodegenerative diseases .
Antioxidant Activity
The antioxidant properties of benzofuran derivatives are also noteworthy. Research indicates that these compounds can scavenge reactive oxygen species (ROS), thereby reducing oxidative stress in neuronal cells. This antioxidant capacity is crucial for protecting against cellular damage and may play a role in preventing neurodegenerative conditions .
Case Studies and Research Findings
-
Neuroprotection Against Excitotoxicity :
- A study evaluated various benzofuran derivatives for their neuroprotective effects against NMDA-induced damage. Among the tested compounds, those with specific substitutions showed significant protective effects at concentrations as low as 30 μM .
- The structure-activity relationship (SAR) indicated that certain functional groups enhance neuroprotection, suggesting avenues for further optimization in drug design.
- Antioxidant Mechanisms :
Q & A
Q. What are the key synthetic steps for 3-(3,4,5-Triethoxybenzamido)benzofuran-2-carboxamide?
The synthesis involves:
- Step 1 : Preparation of the benzofuran-2-carboxamide core via condensation reactions.
- Step 2 : Functionalization at the C3 position using palladium-catalyzed C–H arylation or coupling reactions to introduce the triethoxybenzamido group .
- Step 3 : Optimization of reaction conditions (e.g., solvent polarity, temperature, catalysts) to enhance yield and purity. Polar aprotic solvents like DMF and catalysts such as Pd(PPh₃)₄ are commonly used .
- Purification : Column chromatography or recrystallization to isolate the final product .
Table 1 : Example Reaction Conditions for Key Steps
| Step | Solvent | Catalyst | Temperature | Yield (%) |
|---|---|---|---|---|
| Arylation | DMF | Pd(OAc)₂ | 80°C | 65-75 |
| Amidation | THF | EDC/HOBt | RT | 70-85 |
Q. Which analytical techniques are critical for characterizing this compound?
Essential methods include:
- NMR Spectroscopy : To confirm substituent positions and purity (¹H/¹³C NMR) .
- HPLC-MS : For assessing purity (>95%) and molecular weight verification .
- X-ray Crystallography : Resolves 3D conformation, critical for understanding biological interactions .
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability, relevant for storage and handling .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve yield and efficiency compared to traditional methods?
Microwave irradiation reduces reaction times (e.g., from 24 hours to 2 hours) and enhances yields by up to 20% via uniform heating and reduced side reactions. For example, microwave-optimized amidation reactions achieve 85-90% yield compared to 70% under reflux . Key parameters include microwave power (300-500 W) and solvent dielectric properties .
Q. What strategies address low solubility in aqueous media during biological assays?
- Co-solvents : Use DMSO or cyclodextrins to enhance solubility without disrupting assays .
- Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl or amine) to the benzofuran core while monitoring SAR .
- Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles improves bioavailability .
Q. How do structural variations in the triethoxybenzamido group affect biological activity?
- Electron-Withdrawing Groups (e.g., -F, -Cl): Enhance binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) .
- Methoxy vs. Ethoxy Substitutions : Ethoxy groups improve metabolic stability but may reduce solubility. Comparative IC₅₀ studies show a 3-fold increase in potency for triethoxy vs. trimethoxy analogs .
- Table 2 : SAR of Substituents on Biological Activity
| Substituent | Target (e.g., Kinase X) IC₅₀ (nM) | Solubility (mg/mL) |
|---|---|---|
| -OCH₃ | 120 | 0.8 |
| -OCH₂CH₃ | 45 | 0.3 |
| -Cl | 30 | 0.2 |
Q. How can contradictory data in reported biological activities be resolved?
Contradictions often arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (e.g., ATP vs. resazurin assays). Standardize protocols across studies .
- Compound Purity : Impurities >5% can skew results. Validate purity via HPLC and NMR before assays .
- Conformational Dynamics : Use molecular docking or MD simulations to predict binding modes and validate with mutagenesis studies .
Q. What computational tools predict the compound’s pharmacokinetic properties?
- ADMET Prediction : Tools like SwissADME estimate logP (2.8), bioavailability (70%), and CYP450 interactions .
- Molecular Dynamics (MD) : Simulates membrane permeability and target binding kinetics (e.g., GROMACS) .
- Docking Software (AutoDock Vina) : Identifies potential targets (e.g., COX-2, EGFR) with binding energies ≤-8 kcal/mol .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
